molecular formula C19H19N3O4 B2429903 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol CAS No. 850189-12-7

2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol

Cat. No.: B2429903
CAS No.: 850189-12-7
M. Wt: 353.378
InChI Key: XCEIXEJTUICVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, methoxyphenoxy, and ethoxyphenol groups

Properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-3-25-12-8-9-13(14(23)10-12)18-17(11-21-19(20)22-18)26-16-7-5-4-6-15(16)24-2/h4-11,23H,3H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEIXEJTUICVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as Aurora kinase A (AURKA), by binding to the active site and preventing substrate access . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Biological Activity

The compound 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol (CAS No. 898924-51-1) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H25N3O4C_{26}H_{25}N_{3}O_{4} with a molecular weight of 443.5 g/mol. The structure includes a pyrimidine core, an amino group, and methoxyphenoxy functionalities, which contribute to its biological interactions.

PropertyValue
Molecular FormulaC26H25N3O4C_{26}H_{25}N_{3}O_{4}
Molecular Weight443.5 g/mol
CAS Number898924-51-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of multiple functional groups allows it to form non-covalent interactions such as hydrogen bonds and π-π stacking with enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It can bind to receptor sites, altering their activity and affecting downstream signaling cascades.

Antitumor Activity

Research indicates that derivatives of the pyrimidine structure exhibit significant antitumor properties. For instance, compounds similar to This compound have shown inhibitory effects on cancer cell lines by targeting kinases associated with tumor growth.

Case Study:
A study evaluated the cytotoxic effects of related compounds on T-lymphoblastic cell lines, revealing half-maximal inhibitory concentration (IC50) values as low as 9 nM, indicating potent antitumor activity .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Its structural similarity to known antimicrobial agents suggests potential effectiveness against various bacterial strains.

Research Findings:
In vitro tests demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like This compound . Modifications in the methoxy and ethoxy groups can enhance or diminish biological activity:

ModificationEffect on Activity
Addition of halogensIncreased potency
Alteration of alkyl chainsVariable effects

Synthetic Routes

The synthesis of This compound involves several key steps:

  • Formation of Pyrimidine Core : Condensation reactions between aldehydes and guanidine derivatives.
  • Nucleophilic Substitution : Introduction of the methoxyphenoxy group via nucleophilic aromatic substitution.
  • Final Functionalization : Addition of ethoxy groups through etherification reactions.

Q & A

Basic: How can I optimize the synthetic yield of 2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol?

Methodological Answer:

  • Reagent Selection: Use sodium hydroxide as a base in dimethyl sulfoxide (DMSO) to enhance nucleophilic substitution efficiency. Catalysts like palladium complexes may improve coupling reactions for pyrimidine ring formation .
  • Temperature Control: Optimize reaction temperatures between 60–80°C for aryl ether bond formation to minimize side products. Lower temperatures (25–40°C) are recommended for amine-group stabilization .
  • Purification: Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the compound with >95% purity. Monitor reaction progress via LC-MS to terminate reactions at peak yield .

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Comparative Structural Analysis: Compare analogs (e.g., trifluoromethyl vs. methoxy substituents) to identify substituent-dependent activity trends. For example, trifluoromethyl groups may enhance target binding affinity but reduce solubility .
  • Assay Validation: Replicate assays under standardized conditions (e.g., cell line viability tests using MTT assays with controlled O₂ levels). Cross-validate with orthogonal methods like SPR (surface plasmon resonance) for binding affinity measurements .
  • Molecular Dynamics (MD) Simulations: Model interactions with proposed targets (e.g., kinase domains) to identify conformational dependencies. Adjust in vitro assay buffers to match simulation conditions (e.g., pH 7.4, ionic strength) .

Basic: What analytical techniques confirm the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to verify aromatic proton environments (e.g., methoxyphenoxy protons at δ 6.8–7.2 ppm) and amine-group integration .
  • X-ray Crystallography: Resolve the 3D conformation of the pyrimidine ring and ethoxyphenol moiety. Compare bond angles/ distances with computational models (e.g., DFT-optimized structures) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺ ~393.15 g/mol) and isotopic patterns to rule out impurities .

Advanced: How to design experiments assessing the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Degradation Studies: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours for HPLC-UV analysis .
  • Light/Oxygen Sensitivity: Expose to UV-Vis light (300–400 nm) and measure photodegradation via LC-MS. Use argon-purged vials to isolate oxidative vs. hydrolytic degradation pathways .
  • Metabolite Identification: Use hepatocyte microsomal assays (e.g., human CYP450 isoforms) to detect phase I/II metabolites. Compare fragmentation patterns with reference libraries .

Basic: What strategies improve solubility for in vitro assays?

Methodological Answer:

  • Co-Solvent Systems: Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.1% Tween-80 to prevent aggregation .
  • pH Adjustment: Solubilize the phenolic -OH group by adjusting to pH 8–9 with sodium bicarbonate. Monitor stability to avoid decomposition .
  • Nanoformulations: Encapsulate in PEGylated liposomes (50–100 nm diameter) to enhance aqueous dispersion. Characterize using dynamic light scattering (DLS) .

Advanced: How to investigate structure-activity relationships (SAR) for kinase inhibition?

Methodological Answer:

  • Substituent Scanning: Synthesize derivatives with modified substituents (e.g., 2-methoxyphenoxy → 4-chlorobenzyl) and test against kinase panels (e.g., EGFR, VEGFR2). Use IC₅₀ values to rank potency .
  • Crystallographic Binding Studies: Co-crystallize the compound with target kinases (e.g., PDB ID: 1XKK) to identify key hydrogen bonds (e.g., pyrimidine N1 with kinase hinge region) .
  • Free Energy Perturbation (FEP): Compute binding free energy changes for substituent modifications using FEP simulations. Validate predictions with SPR data .

Basic: How to address contradictory enzyme inhibition data across studies?

Methodological Answer:

  • Buffer Compatibility: Test enzyme activity in varying buffer systems (e.g., Tris-HCl vs. HEPES) to identify pH/ionic strength dependencies. Pre-equilibrate compounds to avoid precipitation .
  • Orthogonal Assays: Confirm inhibition using fluorescence polarization (FP) alongside radiometric assays. Normalize data to positive controls (e.g., staurosporine for kinases) .
  • Allosteric vs. Competitive Inhibition: Perform Lineweaver-Burk plots to determine inhibition modality. Use SPR to measure binding kinetics (kₒₙ/kₒff) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.